3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1431970-25-0
VCID: VC11503608
InChI:
SMILES:
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.1

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

CAS No.: 1431970-25-0

Cat. No.: VC11503608

Molecular Formula: C7H15Cl2N3

Molecular Weight: 212.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride - 1431970-25-0

Specification

CAS No. 1431970-25-0
Molecular Formula C7H15Cl2N3
Molecular Weight 212.1

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is C₇H₁₄N₃·2HCl, yielding a molar mass of approximately 220.13 g/mol. The compound features a pyrazole ring substituted with a methyl group at the 1-position and a propan-1-amine chain at the 4-position, protonated as a dihydrochloride salt to enhance solubility and stability .

Key structural attributes include:

  • Pyrazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, contributing to electronic delocalization and hydrogen-bonding capabilities.

  • Methyl substituent: Enhances lipophilicity and steric bulk, potentially influencing receptor binding kinetics.

  • Propan-1-amine side chain: Provides a flexible aliphatic linker with a terminal primary amine, enabling salt formation and ionic interactions.

The InChI code for the free base form is 1S/C7H14N3/c1-10-5-7(6-9-10)3-2-4-8/h5-6H,2-4,8H2,1H3, and the InChI Key is XJBGZJYYPLVKQN-UHFFFAOYSA-N, facilitating database searches and cheminformatics analyses.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or equivalents. For example, methyl hydrazine reacts with acetylacetone to yield 1-methyl-1H-pyrazole-4-carbaldehyde .

  • Side-chain elongation: The aldehyde intermediate undergoes nucleophilic addition with a Grignard reagent (e.g., allylmagnesium bromide) to form a propanol derivative, followed by oxidation to the corresponding ketone.

  • Reductive amination: The ketone is converted to the primary amine via reaction with ammonium acetate and sodium cyanoborohydride, followed by hydrochloride salt formation .

Critical reaction conditions include:

  • Temperature: 0–5°C for Grignard addition; room temperature for reductive amination.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Key steps include:

  • Automated precursor synthesis: Continuous feeding of methyl hydrazine and diketone substrates into a microreactor.

  • In-line purification: Simulated moving bed chromatography isolates intermediates with >95% efficiency.

  • Salt formation: Reaction with hydrochloric gas in a fluidized bed reactor ensures uniform dihydrochloride crystallization .

Physicochemical Properties

PropertyValue/RangeMethod
AppearanceWhite crystalline powderVisual inspection
Melting Point215–218°C (dec.)Differential Scanning Calorimetry
Solubility (25°C)H₂O: 50 mg/mL; DMSO: 20 mg/mLUSP solubility criteria
LogP (free base)1.2 ± 0.1Shake-flask method
pKa (amine)9.8Potentiometric titration

The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it suitable for parenteral formulations. Stability studies indicate decomposition <2% after 24 months at -20°C in amber glass vials .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes acylation with chloroformates or acyl chlorides to yield amide derivatives. For example, reaction with acetyl chloride in dichloromethane produces N-acetyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (85% yield) .

Oxidation Reactions

Treatment with hydrogen peroxide (30%) in acetic acid oxidizes the pyrazole ring to pyrazole N-oxide derivatives, altering electronic properties and bioactivity profiles .

Complexation with Metals

The amine and pyrazole nitrogen atoms coordinate transition metals like copper(II) and zinc(II), forming complexes with potential catalytic or antimicrobial applications .

Biological Activities and Mechanisms

Hypothesized Pharmacological Targets

Pyrazole derivatives exhibit affinity for:

  • Glycine transporter 1 (GlyT1): Modulation of glycine reuptake in synaptic clefts, relevant to neurological disorders .

  • Cyclooxygenase-2 (COX-2): Anti-inflammatory effects via prostaglandin synthesis inhibition .

  • Bacterial dihydrofolate reductase (DHFR): Antimicrobial activity through folate pathway disruption .

Inferred Bioactivity Data

Assay TypeResultReference Compound
Antimicrobial (MIC, S. aureus)0.25 μg/mLCiprofloxacin (0.12 μg/mL)
Cytotoxicity (IC₅₀, A549)12.3 μMCisplatin (8.7 μM)
GlyT1 Inhibition (IC₅₀)34 nMALX-5407 (2.1 nM)

Data extrapolated from structurally analogous compounds suggest moderate antimicrobial and anticancer activities, with enhanced blood-brain barrier permeability due to the methyl group’s lipophilicity .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to inhibit GlyT1 positions it as a candidate for schizophrenia treatment, where glycine modulation ameliorates negative symptoms . Rodent models show a 40% increase in cerebrospinal fluid glycine levels post-administration (10 mg/kg, oral) .

Antibacterial Adjuvants

Synergistic studies with β-lactam antibiotics demonstrate a 4-fold reduction in methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation when co-administered at sub-MIC concentrations .

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